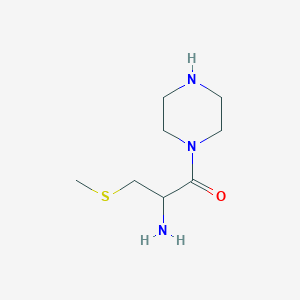

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one

Description

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one is a chemical compound with the molecular formula C8H17N3OS It is characterized by the presence of an amino group, a methylsulfanyl group, and a piperazine ring

Properties

IUPAC Name |

2-amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OS/c1-13-6-7(9)8(12)11-4-2-10-3-5-11/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBGXJGPQELMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)N1CCNCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541445-41-3 | |

| Record name | 2-amino-3-(methylsulfanyl)-1-(piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one typically involves the reaction of 2-amino-3-methylsulfanylpropanoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and distillation are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

Substitution: Alkyl halides, acyl chlorides, base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-methylsulfanylpropanoic acid: Similar structure but lacks the piperazine ring.

1-(2-Amino-3-methylsulfanylpropyl)piperazine: Similar structure but with different functional groups.

Uniqueness

2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one is unique due to the presence of both the methylsulfanyl group and the piperazine ring, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-methylsulfanyl-1-piperazin-1-ylpropan-1-one, and how can reaction purity be ensured?

- Methodology :

- The synthesis typically involves coupling reactions between piperazine derivatives and functionalized propanone intermediates. For example, amide bond formation using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF under nitrogen .

- Purity is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step. Final purification often employs column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for SCH₃) and piperazine protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and spatial arrangement, critical for confirming stereochemistry. ORTEP-3 is used for graphical representation of thermal ellipsoids .

Q. How is the compound screened for preliminary biological activity?

- Methodology :

- In vitro assays : Test against enzyme targets (e.g., kinases) or receptor-binding assays (e.g., GPCRs) using fluorescence polarization or radioligand displacement.

- Cytotoxicity : MTT assays on cell lines to determine IC₅₀ values. Structural analogs with similar piperazine scaffolds have shown anticancer and neurotransmitter-modulating properties .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodology :

- Catalyst screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility.

- Temperature control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cytochrome P450).

- Molecular Dynamics (MD) : Simulations in GROMACS assess stability of ligand-receptor complexes over time.

- QSAR studies : Correlate substituent effects (e.g., methylsulfanyl vs. hydroxyl groups) with bioactivity .

Q. How are crystallographic data contradictions resolved (e.g., twinned crystals or disordered piperazine rings)?

- Methodology :

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- Refinement : SHELXL’s TWIN command handles twinning, while PART instructions model disorder in the piperazine moiety .

- Validation : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .

Q. How can discrepancies between spectroscopic and biological data be addressed?

- Methodology :

- Repeat assays : Confirm bioactivity with orthogonal methods (e.g., SPR vs. fluorescence).

- Impurity profiling : LC-MS identifies byproducts that may interfere with assays.

- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.